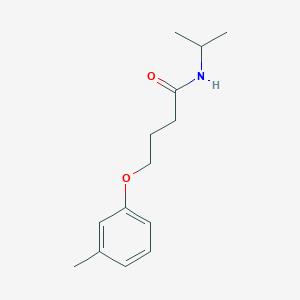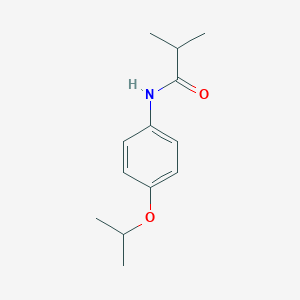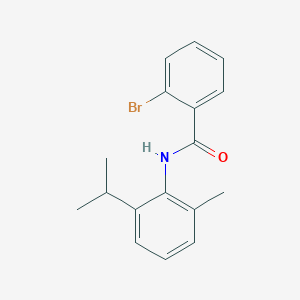
N-(3-bromophenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-propoxybenzamide, commonly known as Bromphenacemide, is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of Bromphenacemide is not fully understood. However, it has been reported to act as a modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. By modulating the GABA receptor, Bromphenacemide may enhance the inhibitory effects of GABA, leading to a reduction in neuronal activity and the potential for anticonvulsant and anxiolytic effects.
Biochemical and physiological effects
Bromphenacemide has been reported to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase the threshold for convulsions. It has also been reported to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Bromphenacemide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity, making it suitable for various applications. It has also been extensively studied, and its properties and effects are well-documented. However, one limitation of Bromphenacemide is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, making it important to use appropriate safety precautions when handling the compound.
Orientations Futures
There are several future directions for the study of Bromphenacemide. One potential direction is the development of new drugs based on its chemical structure and properties. Another direction is the investigation of its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, Bromphenacemide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its chemical structure and properties make it a promising candidate for various applications, including drug discovery, chemical biology, and medicinal chemistry. While further studies are needed to fully understand its mechanism of action and potential side effects, Bromphenacemide holds great potential for the development of new drugs and treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of Bromphenacemide involves the reaction of 3-bromophenylamine with 2-propoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure Bromphenacemide. This synthesis method has been reported to yield a high purity of Bromphenacemide, making it suitable for scientific research.
Applications De Recherche Scientifique
Bromphenacemide has been extensively studied for its potential use in scientific research. Its chemical structure and properties make it a suitable candidate for various applications, including drug discovery, chemical biology, and medicinal chemistry. Bromphenacemide has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising compound for the development of new drugs.
Propriétés
Nom du produit |
N-(3-bromophenyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C16H16BrNO2 |
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
Clé InChI |
LNJSLEAAWFSQGF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)

![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)